molecular formula C14H22N4O2 B2823491 N-(cyanomethyl)-N-methyl-1-(pyrrolidine-1-carbonyl)piperidine-4-carboxamide CAS No. 1355840-33-3

N-(cyanomethyl)-N-methyl-1-(pyrrolidine-1-carbonyl)piperidine-4-carboxamide

Cat. No. B2823491
CAS RN: 1355840-33-3
M. Wt: 278.356
InChI Key: XQZUBEMGOVPZLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(cyanomethyl)-N-methyl-1-(pyrrolidine-1-carbonyl)piperidine-4-carboxamide, also known as CPP-115, is a synthetic compound that belongs to the class of piperidine carboxamides. CPP-115 is a potent inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase, which is responsible for the breakdown of GABA in the brain. GABA is an inhibitory neurotransmitter that plays a crucial role in regulating brain activity. The inhibition of GABA transaminase by CPP-115 leads to an increase in the levels of GABA in the brain, which can have therapeutic effects in various neurological and psychiatric disorders.

Mechanism of Action

N-(cyanomethyl)-N-methyl-1-(pyrrolidine-1-carbonyl)piperidine-4-carboxamide acts as a potent and selective inhibitor of GABA transaminase, which is responsible for the breakdown of GABA in the brain. GABA is an inhibitory neurotransmitter that plays a crucial role in regulating brain activity. The inhibition of GABA transaminase by N-(cyanomethyl)-N-methyl-1-(pyrrolidine-1-carbonyl)piperidine-4-carboxamide leads to an increase in the levels of GABA in the brain, which can have therapeutic effects in various neurological and psychiatric disorders.
Biochemical and Physiological Effects:
The increase in GABA levels in the brain as a result of N-(cyanomethyl)-N-methyl-1-(pyrrolidine-1-carbonyl)piperidine-4-carboxamide administration can have various biochemical and physiological effects. GABA is known to inhibit the activity of neurons in the brain, leading to a decrease in brain activity. This can result in anticonvulsant, anxiolytic, and analgesic effects. Moreover, GABA is involved in the regulation of the reward pathway in the brain, which can be modulated by N-(cyanomethyl)-N-methyl-1-(pyrrolidine-1-carbonyl)piperidine-4-carboxamide. Additionally, the increase in GABA levels in the brain can improve cognitive function in animal models of Alzheimer's disease and schizophrenia.

Advantages and Limitations for Lab Experiments

N-(cyanomethyl)-N-methyl-1-(pyrrolidine-1-carbonyl)piperidine-4-carboxamide has several advantages as a research tool. It is a potent and selective inhibitor of GABA transaminase, which makes it a useful tool for investigating the role of GABA in various neurological and psychiatric disorders. Moreover, N-(cyanomethyl)-N-methyl-1-(pyrrolidine-1-carbonyl)piperidine-4-carboxamide has been shown to have therapeutic effects in animal models of various disorders, which makes it a promising candidate for drug development. However, there are also limitations to the use of N-(cyanomethyl)-N-methyl-1-(pyrrolidine-1-carbonyl)piperidine-4-carboxamide in lab experiments. It is a synthetic compound that may not accurately reflect the complexity of the biological systems it is being studied in. Moreover, the effects of N-(cyanomethyl)-N-methyl-1-(pyrrolidine-1-carbonyl)piperidine-4-carboxamide may vary depending on the specific animal model or cell culture being used.

Future Directions

There are several future directions for research on N-(cyanomethyl)-N-methyl-1-(pyrrolidine-1-carbonyl)piperidine-4-carboxamide. One area of interest is the potential therapeutic applications of N-(cyanomethyl)-N-methyl-1-(pyrrolidine-1-carbonyl)piperidine-4-carboxamide in various neurological and psychiatric disorders. Further studies are needed to investigate the efficacy and safety of N-(cyanomethyl)-N-methyl-1-(pyrrolidine-1-carbonyl)piperidine-4-carboxamide in human clinical trials. Moreover, the mechanism of action of N-(cyanomethyl)-N-methyl-1-(pyrrolidine-1-carbonyl)piperidine-4-carboxamide needs to be further elucidated to better understand its effects on brain activity. Additionally, the development of more potent and selective inhibitors of GABA transaminase may lead to the development of more effective treatments for various disorders.

Synthesis Methods

N-(cyanomethyl)-N-methyl-1-(pyrrolidine-1-carbonyl)piperidine-4-carboxamide can be synthesized by the reaction of 1-(pyrrolidine-1-carbonyl)piperidine-4-carboxylic acid with cyanomethylamine in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction yields N-(cyanomethyl)-N-methyl-1-(pyrrolidine-1-carbonyl)piperidine-4-carboxamide as a white solid with a high degree of purity.

Scientific Research Applications

N-(cyanomethyl)-N-methyl-1-(pyrrolidine-1-carbonyl)piperidine-4-carboxamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to have anticonvulsant, anxiolytic, and analgesic effects in animal models. N-(cyanomethyl)-N-methyl-1-(pyrrolidine-1-carbonyl)piperidine-4-carboxamide has also been investigated as a potential treatment for cocaine addiction, as it can modulate the reward pathway in the brain. Moreover, N-(cyanomethyl)-N-methyl-1-(pyrrolidine-1-carbonyl)piperidine-4-carboxamide has been shown to improve cognitive function in animal models of Alzheimer's disease and schizophrenia.

properties

IUPAC Name

N-(cyanomethyl)-N-methyl-1-(pyrrolidine-1-carbonyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N4O2/c1-16(11-6-15)13(19)12-4-9-18(10-5-12)14(20)17-7-2-3-8-17/h12H,2-5,7-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQZUBEMGOVPZLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC#N)C(=O)C1CCN(CC1)C(=O)N2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(cyanomethyl)-N-methyl-1-(pyrrolidine-1-carbonyl)piperidine-4-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.